molecular formula C22H22N4O6 B2637864 5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251604-08-6

5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B2637864
M. Wt: 438.44
InChI Key: IWKUGUGLBTVAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound seems to be a complex organic molecule with multiple functional groups, including a pyrazolidin ring and an oxadiazole ring, both of which are nitrogen-containing heterocycles . These types of compounds often exhibit a broad range of biological activities .


Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds have been synthesized through various reactions. For instance, a related pyrazolo-pyridine analogue was synthesized in two steps: first, a monoketone curcumin analogue was synthesized through a Claisen–Schmidt reaction, and then the title compound was synthesized through intermolecular cyclization under reflux condition .


Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed by spectroscopic analysis, including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • A study detailed the synthesis of N-Mannich bases from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives, showing significant inhibitory activities against pathogenic bacteria and the fungus Candida albicans. Some compounds demonstrated broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria (Al-Wahaibi et al., 2021).

Anticancer and Anti-proliferative Effects

  • Another research effort synthesized 2-phenyl-5-(1-phenyl-3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole scaffolds, evaluating their medicinal potentials. This study revealed strong antioxidant activity in some synthesized compounds compared to the control, suggesting their utility in new drug discovery and medicinal research (Chennapragada & Palagummi, 2018).
  • A different study focused on the synthesis of 2,5-disubstituted-1,3,4-oxadiazole derivatives, identifying compounds with superior anticancer activity against various cancer cell lines, showcasing the potential of these compounds as anticancer and antimycobacterial agents (Polkam et al., 2017).

Mechanistic Insights and Molecular Docking Studies

  • Research on 2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs of combretastatin-A4 revealed that certain compounds retain microtubule disrupting effects, indicating their potential as lead candidates for further investigation into anticancer therapies. These studies provide insight into the mechanism of action and underline the therapeutic potential of 1,3,4-oxadiazole derivatives (Lee et al., 2010).

Safety And Hazards

The safety and hazards associated with these compounds can vary widely. Some similar compounds have been found to be non-toxic .

properties

IUPAC Name

5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O6/c1-27-15-7-6-12(8-16(15)28-2)19-14(11-23-25-19)22-24-21(26-32-22)13-9-17(29-3)20(31-5)18(10-13)30-4/h6-10,14,19,23,25H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGNDGBHRBKUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 133570062

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